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Compound of Interest

Compound Name:
2-Chloro-1-(2,4-

dihydroxyphenyl)ethanone

Cat. No.: B1586509 Get Quote

An In-depth Technical Guide to 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS: 25015-92-

3)

This document provides a comprehensive technical overview of 2-Chloro-1-(2,4-
dihydroxyphenyl)ethanone, CAS number 25015-92-3. It is intended for an audience of

researchers, scientists, and professionals in drug development and fine chemical synthesis.

This guide moves beyond a simple recitation of data, offering insights into the compound's

reactivity, applications, and the critical safety considerations necessitated by its chemical

nature and the current state of toxicological data.

Chemical Identity and Structure
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone is a substituted acetophenone, a class of

compounds widely utilized in organic synthesis. Its structure incorporates a reactive

chloromethyl ketone functional group and a resorcinol (1,3-dihydroxybenzene) moiety. This

unique combination of features makes it a versatile intermediate, particularly for building more

complex heterocyclic structures.

The resorcinol portion of the molecule, with its electron-donating hydroxyl groups, activates the

aromatic ring towards electrophilic substitution and influences the compound's potential

biological activities, such as antioxidant properties.[1] The α-chloro ketone group is a potent

electrophile, primed for nucleophilic substitution reactions, which is the cornerstone of its utility

as a synthetic building block.[1][2]
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CAS Number: 25015-92-3[1][3][4][5]

IUPAC Name: 2-chloro-1-(2,4-dihydroxyphenyl)ethanone[1][4]

Synonyms: 2-Chloro-2',4'-dihydroxyacetophenone, 2,4-Dihydroxyphenacyl chloride,

Isoproterenol Impurity 7[4][6][7]

Caption: Chemical structure of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone.

Physicochemical Properties
The compound is typically an off-white solid.[1] Its physicochemical properties are summarized

in the table below. The predicted values for boiling point and pKa are derived from

computational models and should be considered estimates.

Property Value Source

Molecular Formula C₈H₇ClO₃ [1][3][7]

Molecular Weight 186.59 g/mol [1][4][7]

Melting Point 130-132 °C or 163-165 °C [1][7]

Boiling Point (Predicted) 366.4 ± 11.0 °C [7]

Density (Predicted) 1.444 g/cm³ [7]

pKa (Predicted) 7.31 ± 0.35 [7]

Solubility
Soluble in DMSO, Methanol,

Acetonitrile
[1][4]

Appearance Off-white solid [1]

Note: The discrepancy in reported melting points (130-132°C vs. 163-165°C) may be due to

different polymorphic forms or measurement conditions. Experimental verification is

recommended.
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This compound is most commonly prepared from resorcinol, an inexpensive and readily

available starting material.[8] A prevalent method is the Friedel-Crafts acylation of resorcinol

with chloroacetyl chloride.[8] Another approach involves the direct chlorination of 2,4-

dihydroxyacetophenone, for instance, using sulfuryl chloride.[1] The choice of synthetic route in

an industrial setting often balances cost, yield, and the environmental impact of reagents and

solvents.[8]

Starting Materials:
Resorcinol &

Chloroacetyl Chloride

Friedel-Crafts Acylation
(e.g., AlCl₃ catalyst)

1. React

Aqueous Work-up
& Purification

2. Quench & Isolate

Product:
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

(CAS 25015-92-3)

3. Final Product
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Caption: Generalized workflow for the synthesis of CAS 25015-92-3.
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Chemical Reactivity
The reactivity of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone is dominated by its α-chloro

ketone moiety.

Nucleophilic Substitution: The chlorine atom is an excellent leaving group, readily displaced

by a wide range of nucleophiles. This is the key reaction for its use in building larger

molecules. For example, reaction with thioamides or thioureas is a classic route to

constructing thiazole rings.[8]

Condensation Reactions: The carbonyl group can participate in condensation reactions.

Under basic conditions, intramolecular condensation can occur, leading to the formation of

benzofuran derivatives.[8]

Reduction: The ketone can be reduced to a secondary alcohol using standard reducing

agents like sodium borohydride.

Key Applications
The primary industrial application of this compound is as a key intermediate in the synthesis of

high-value commercial products.

Cosmeceuticals: It is a crucial building block for Thiamidol, a potent tyrosinase inhibitor used

as a skin-lightening agent in cosmetic products.[8] The synthesis involves reacting 2-Chloro-
1-(2,4-dihydroxyphenyl)ethanone with an N-acylthiourea to form the thiazole core of the

final molecule.[8]

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical

compounds.[1] It is also cataloged as a known impurity of drugs like Isoproterenol and

Adrenaline, making it essential as a reference standard for analytical and quality control

purposes in Abbreviated New Drug Applications (ANDA).[7][9]

Research Chemical: In a laboratory setting, it is used to explore new chemical entities. Its

reported biological activities, including potential antioxidant, antimicrobial, and anti-cancer

properties, make it a subject of ongoing research.[1]
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A critical aspect for any researcher or scientist is a thorough understanding of a chemical's

hazards. For CAS 25015-92-3, the publicly available toxicological data is notably limited. One

Safety Data Sheet (SDS) explicitly states, "100% of the mixture consists of ingredient(s) of

unknown toxicity."[3] Another provides minimal hazard information, which should be interpreted

as a lack of data rather than an absence of hazard.[6]

Given this data gap, a conservative approach based on the compound's chemical structure is

mandatory. As an α-chloro ketone, it should be treated as a potential irritant, lachrymator, and

alkylating agent. Alkylating agents are often associated with skin sensitization and potential

mutagenicity, although specific data for this compound is unavailable.

Personal Protective Equipment (PPE) and Engineering
Controls
All work must be conducted in a well-ventilated fume hood. Standard PPE is insufficient;

enhanced protection is required.

Hand Protection: Wear nitrile or neoprene gloves. Given the lack of permeation data, double-

gloving is strongly recommended.

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when

handling larger quantities or when there is a risk of splashing.

Body Protection: A fully buttoned lab coat is required. For larger scale operations, a

chemically resistant apron or suit is advisable.

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved

respirator with an organic vapor cartridge may be necessary for spill cleanup or if

engineering controls fail.

Safe Handling and Storage
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from

incompatible materials such as strong bases and oxidizing agents. A recommended storage

temperature is 2-8°C.[4]
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Handling: Avoid creating dust. Weigh and transfer the solid material within the fume hood.

Use tools (spatulas, etc.) dedicated to this chemical to prevent cross-contamination.
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Verify Fume Hood Function

Don Enhanced PPE:
- Double Gloves
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If Exposure/Spill Occurs

Inhalation:
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Seek medical attention

If Exposure/Spill Occurs

Spill:
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Use appropriate absorbent
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Clean spills immediately
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Caption: Safe handling workflow for CAS 25015-92-3.
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First Aid and Emergency Procedures
The following are general first-aid measures based on the chemical class.[6] Immediate

medical attention should always be sought following any exposure.

Skin Contact: Immediately wash the affected area with copious amounts of soap and water

for at least 15 minutes. Remove contaminated clothing.[6]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids.[6]

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give

artificial respiration. If breathing is difficult, give oxygen.[6]

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical

assistance.[6]

Sample Experimental Protocol: Synthesis of a
Thiazole Derivative
This protocol is a representative example of how CAS 25015-92-3 is used in synthesis,

adapted from procedures described for the preparation of Thiamidol precursors.[8] This

procedure must be performed under the strict safety protocols outlined in Section 4.

Objective: To synthesize 2-(isobutyramido)-4-(2,4-dihydroxyphenyl)thiazole.

Materials:

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS 25015-92-3)

N-carbamothioylisobutyramide

Ethanol (EtOH)

Water (H₂O)

1M Sodium Bicarbonate (NaHCO₃) solution
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (1.0 eq) in a 9:1 mixture

of Ethanol/Water.

Reagent Addition: To the solution, add N-carbamothioylisobutyramide (1.2 eq) followed by

1M Sodium Bicarbonate solution (1.05 eq). The addition of the base is crucial for the reaction

to proceed but must be controlled to avoid side reactions. The target pH should be

approximately 7.[8]

Reaction: Heat the reaction mixture to reflux and maintain stirring at this temperature for 3-4

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room

temperature.

Precipitation: Slowly add water to the reaction mixture. This will cause the product to

precipitate out of the solution as a solid.

Isolation: Isolate the precipitate by vacuum filtration.

Purification: Wash the isolated solid with water to remove any inorganic salts. Further

purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield the final product.

Characterization: Confirm the structure and purity of the synthesized thiazole derivative

using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Conclusion
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone is a valuable and versatile chemical intermediate

with significant applications in the cosmeceutical and pharmaceutical industries. Its utility is

derived from the dual reactivity of the activated aromatic ring and the electrophilic α-chloro

ketone group. However, the significant lack of comprehensive toxicological data mandates that

it be handled with the utmost caution, treating it as a potentially hazardous substance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1586509?utm_src=pdf-body
https://patents.google.com/patent/WO2021255011A1/en
https://www.benchchem.com/product/b1586509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Researchers and developers must implement stringent engineering controls and personal

protective measures until more definitive safety data becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | 25015-92-3 [smolecule.com]

2. CAS 25015-92-3: 2-chloro-1-(2,4-dihydroxyphenyl)ethanone [cymitquimica.com]

3. datasheets.scbt.com [datasheets.scbt.com]

4. 2-chloro-1-(2,4-dihydroxyphenyl)ethan-1-one - Daicel Pharma Standards
[daicelpharmastandards.com]

5. 2-Chloro-2',4'-dihydroxyacetophenone | 25015-92-3 [chemicalbook.com]

6. kmpharma.in [kmpharma.in]

7. 2-Chloro-2',4'-dihydroxyacetophenone price,buy 2-Chloro-2',4'-dihydroxyacetophenone -
chemicalbook [chemicalbook.com]

8. WO2021255011A1 - Process for the manufacture of alkylamidothiazoles - Google Patents
[patents.google.com]

9. Isoproterenol Impurity 7 | CAS No: 25015-92-3 [aquigenbio.com]

To cite this document: BenchChem. [CAS number 25015-92-3 properties and hazards].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586509#cas-number-25015-92-3-properties-and-
hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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